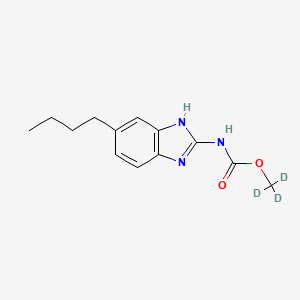
L-Proline-13C5,15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Proline-13C5,15N is a stable isotope-labeled compound of L-Proline, an amino acid that plays a crucial role in the synthesis of proteins. The isotopic labeling involves the incorporation of carbon-13 and nitrogen-15 isotopes, making it particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline-13C5,15N typically involves the incorporation of isotopically labeled precursors. One common method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis. The isotopically labeled versions of these reagents are used to introduce the 13C and 15N isotopes into the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using isotopically labeled starting materials. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the isotopic enrichment and chemical purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
L-Proline-13C5,15N undergoes various chemical reactions, including:
Oxidation: L-Proline can be oxidized to form pyrroline-5-carboxylate and subsequently to glutamate.
Reduction: It can be reduced to form hydroxyproline, an important component of collagen.
Substitution: L-Proline can participate in substitution reactions, particularly in peptide synthesis
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) are commonly employed
Major Products
Oxidation: Pyrroline-5-carboxylate and glutamate.
Reduction: Hydroxyproline.
Substitution: Various peptides and proteins
Applications De Recherche Scientifique
L-Proline-13C5,15N is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of molecular structures and dynamics. Some key applications include:
Chemistry: Used in NMR spectroscopy to study the structure and dynamics of molecules.
Biology: Employed in metabolic studies to trace the incorporation of proline into proteins.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of proline-containing compounds.
Industry: Applied in the production of labeled peptides and proteins for various industrial applications .
Mécanisme D'action
L-Proline-13C5,15N exerts its effects primarily through its incorporation into proteins and peptides. The isotopic labeling allows researchers to track its incorporation and study the molecular interactions and pathways involved. The labeled proline can be used to investigate protein folding, stability, and interactions with other biomolecules .
Comparaison Avec Des Composés Similaires
L-Proline-13C5,15N is unique due to its dual isotopic labeling with carbon-13 and nitrogen-15. Similar compounds include:
L-Proline-13C5: Labeled only with carbon-13.
L-Proline-15N: Labeled only with nitrogen-15.
This compound,d7: Additionally labeled with deuterium (d7).
L-Leucine-13C6,15N: Another amino acid labeled with carbon-13 and nitrogen-15 .
These compounds are used in similar applications but differ in their specific isotopic labeling, which can provide additional information in certain experimental setups.
Propriétés
Formule moléculaire |
C5H9NO2 |
|---|---|
Poids moléculaire |
121.087 g/mol |
Nom IUPAC |
(2S)-(2,3,4,5-13C4,115N)azolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clé InChI |
ONIBWKKTOPOVIA-XAFSXMPTSA-N |
SMILES isomérique |
[13CH2]1[13CH2][13C@H]([15NH][13CH2]1)[13C](=O)O |
SMILES canonique |
C1CC(NC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



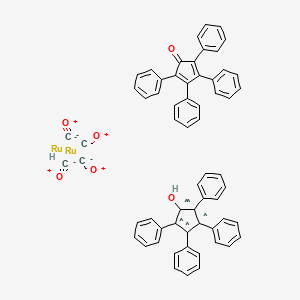
![[Sar9,Met(O2)11]-SUBSTANCE P](/img/structure/B12059080.png)

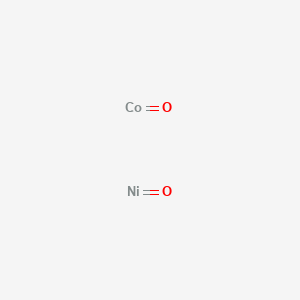

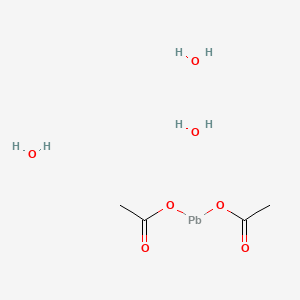

![(2S,3S,4R,5S)-2-[2-amino-6-[(2-hydroxy-5-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12059118.png)
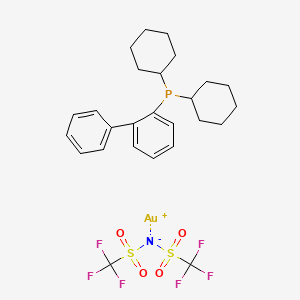
![4-[5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B12059124.png)
![N,N-dimethyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline;trihydrochloride](/img/structure/B12059132.png)
![Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride](/img/structure/B12059137.png)
